Dicresulene Disodium Salt
Description
However, comprehensive data on structurally and functionally related disodium salts are available, enabling a detailed comparison of their chemical properties, applications, and research findings. This article focuses on key disodium salts, including EDTA disodium salt, 2,6-naphthalenedisulfonic acid disodium salt, chromotropic acid disodium salt dihydrate, and others, to provide a professional and authoritative analysis .
Properties
Molecular Formula |
C15H14Na2O8S2 |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
disodium;2-hydroxy-5-[(4-hydroxy-2-methyl-5-sulfonatophenyl)methyl]-4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H16O8S2.2Na/c1-8-3-12(16)14(24(18,19)20)6-10(8)5-11-7-15(25(21,22)23)13(17)4-9(11)2;;/h3-4,6-7,16-17H,5H2,1-2H3,(H,18,19,20)(H,21,22,23);;/q;2*+1/p-2 |
InChI Key |
JIDZMYIYLPWPQA-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1CC2=CC(=C(C=C2C)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Coupling for Urolithin A Disodium Salt
This method emphasizes catalytic efficiency and purity control:
- Reagents :
- 2-Bromo-5-hydroxybenzoic acid (1 eq)
- Resorcinol (1 eq)
- CuSO₄·5H₂O (0.02 eq)
- NaOH (for alkaline conditions)
- Procedure :
- Combine reagents in an alkaline aqueous solution (pH ≈ 12–14).
- Heat to 70–80°C for 4–6 hours to facilitate Ullmann-type coupling.
- Acidify to precipitate urolithin A, then neutralize with NaOH to form the disodium salt.
- Purify via column chromatography (≥99.9% purity).
Key Insight : Trace copper catalysts (≤0.02 eq) minimize metal contamination while ensuring high yields (85–92%).
Acetylation and Salt Formation for N,N'-Diacetyl-L-Cystine Disodium Salt
This method highlights by-product management and mild conditions:
- Reagents :
- L-Cystine (1 eq)
- Acetyl chloride (2 eq)
- NaOH (4 eq)
- Methanol (solvent)
- Procedure :
- Dissolve L-cystine in methanol with NaOH at 5°C.
- Add acetyl chloride dropwise (<10°C) to acetylate amine groups.
- Filter precipitated NaCl, then evaporate methanol to isolate the disodium salt.
- Recrystallize from ethanol/water (95% purity).
Key Insight : Low-temperature acetylation prevents racemization and side reactions, ensuring chiral integrity.
One-Pot Synthesis for EDTA Disodium Salt
This industrial-scale method prioritizes cost efficiency:
- Reagents :
- Ethylenediamine (1 eq)
- Hydroxyacetonitrile (4 eq)
- NaOH (4 eq)
- H₂O₂ (oxidizing agent)
- Procedure :
- React ethylenediamine with hydroxyacetonitrile at 110°C for 30 minutes.
- Adjust pH to 5–6 with EDTA, then decolorize with activated carbon.
- Crystallize the disodium salt at pH 3.5–4.5.
- Yield: 60–62% with 99.3–99.4% purity.
Key Insight : In situ pH adjustment minimizes intermediate isolation steps, reducing production costs by ~40%.
Comparative Analysis of Disodium Salt Synthesis Conditions
Implications for Dicresulene Disodium Salt Synthesis
While direct data on this compound are unavailable, the above methods suggest a plausible synthesis route:
- Sulfonation : React 2,4-dichlorobenzyl alcohol with sulfuric acid to form the bis-sulfonic acid.
- Neutralization : Add NaOH (2 eq) to deprotonate sulfonic acid groups:
$$
\text{C}{14}\text{H}{10}\text{Cl}4\text{S}2\text{O}6 + 2\text{NaOH} \rightarrow \text{C}{14}\text{H}8\text{Cl}4\text{Na}2\text{S}2\text{O}6 + 2\text{H}2\text{O}
$$ - Purification : Remove NaCl by-products via methanol/water recrystallization.
Optimization Considerations :
Chemical Reactions Analysis
Decomposition Reactions
Disodium salts often undergo decomposition under specific conditions:
-
Thermal Decomposition : Sodium thiosulfate decomposes at 300°C into sodium sulfate and sodium polysulfide:
This reaction highlights the instability of thiosulfate anions at elevated temperatures .
-
Acid-Catalyzed Decomposition : In acidic media, disodium thiosulfate reacts with HCl to produce sulfur, sulfur dioxide, and water:
This reaction underscores the sensitivity of thiosulfate to acidic environments .
Redox Reactions
Disodium salts like sodium thiosulfate are potent reducing agents:
-
Titration Reactions : Thiosulfate (S₂O₃²⁻) participates in redox titrations as a reducing agent, reacting with oxidizing agents such as iodine:
Titrations are conducted in a pH range of 5–9 to minimize decomposition .
-
Bleach Neutralization : Sodium thiosulfate neutralizes hypochlorite (NaClO) in bleach solutions:
This reaction is critical for pH testing in bleach solutions .
Coordination Chemistry
Thiosulfate (S₂O₃²⁻) acts as a ligand in complexation reactions:
-
Metal Complexes : Thiosulfate forms complexes with soft metals like palladium:
These complexes demonstrate the chelating properties of thiosulfate anions .
Comparison of Disodium Salts
Mechanistic Insights
-
pH-Dependent Stability : Thiosulfate solutions are unstable in acidic or basic conditions, undergoing bacterial or chemical decomposition .
-
Kinetic Considerations : Alkylation reactions involving disodium salts (e.g., pseudoephedrine-derived enolates) require careful temperature control to avoid aggregation .
Scientific Research Applications
Dicresulene Disodium Salt has several applications in scientific research:
Mechanism of Action
The mechanism of action of Dicresulene Disodium Salt involves its interaction with biological molecules:
Comparison with Similar Compounds
Comparative Analysis of Disodium Salts
Chemical Properties and Structural Features
Disodium salts vary significantly in molecular structure, solubility, and stability. Below is a comparative overview:
Research Findings and Methodological Insights
Raman Spectroscopy Differentiation
A study demonstrated that disodium salts of glucose-6-phosphate (G6P) and glucose-1-phosphate (G1P) exhibit distinct Raman spectra due to phosphate group positioning. For example:
- G6P disodium salt : Peaks at 976 cm⁻¹ (O–P–O stretch) and 420, 500, 820 cm⁻¹.
- G1P disodium salt : Peaks at 965 cm⁻¹ (O–P–O) and 845 cm⁻¹ .
This highlights the utility of Raman microscopy in differentiating structurally similar disodium salts .
Stability and Handling
Biological Activity
Dicresulene Disodium Salt, a compound with significant biological implications, has been the subject of various studies focusing on its pharmacological properties and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological systems, and relevant case studies.
This compound is known for its role as a KDM4A inhibitor and an NF-κB activator. The compound has been shown to influence several biological pathways:
- KDM4A Inhibition : It inhibits the KDM4A enzyme in murine embryonic fibroblasts, which results in the activation of the mTOR pathway. This activation is crucial for cellular growth and proliferation .
- NF-κB Activation : The compound activates NF-κB in bone marrow stromal cells, which plays a pivotal role in immune response and inflammation .
Biological Activity Overview
The biological activity of this compound can be categorized based on its effects on various cell types and its potential therapeutic uses:
Case Studies and Research Findings
- Antitumor Effects : In a study involving ADU-S100 disodium salt (a related compound), it was found that this STING agonist induces robust antitumor immunity through CD8+ T-cell activation. This suggests that similar mechanisms may be at play with this compound, especially concerning immune modulation in cancer therapy .
- Fungal Inhibition : Research indicates that compounds like ethylenediaminetetraacetic acid (EDTA) disodium salt exhibit antifungal activities against Fusarium species by inhibiting toxin biosynthesis. While not directly related to Dicresulene, these findings highlight the potential for similar compounds to affect fungal growth and metabolism .
- Molecular Interactions : Studies have shown that this compound may interact with various cellular pathways, influencing gene expression related to growth and survival. For example, it has been suggested that inhibition of KDM4A could lead to altered expression of genes involved in cancer progression and immune response .
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing Dicresulene Disodium Salt with high purity?
- Methodological Answer : The synthesis involves neutralizing dicresulene with sodium hydroxide or sodium carbonate under controlled pH (typically 8–10) and temperature (20–25°C). Maintaining these parameters ensures complete reaction and optimal yield. Post-synthesis, filtration and vacuum drying are recommended to isolate the crystalline product .
Q. How does this compound function as a fluorescent probe in biochemical assays?
- Methodological Answer : The compound emits fluorescence at specific excitation wavelengths (e.g., 350–400 nm), enabling quantitative analysis of target biomolecules. Fluorescence intensity correlates linearly with concentration, allowing for calibration curves. Researchers should validate measurements using standardized buffers to minimize interference from ionic strength or pH variations .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : While not classified as hazardous under EU CLP regulations, standard precautions include wearing gloves, lab coats, and eye protection. Avoid inhalation of dust and ensure adequate ventilation. In case of accidental exposure, rinse affected areas with water for 15 minutes and consult safety data sheets for compound-specific protocols .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address yield inconsistencies in this compound synthesis?
- Methodological Answer : Yield discrepancies often arise from incomplete neutralization or impurities in starting materials. Use real-time pH monitoring and titration to ensure stoichiometric equivalence. Purity can be enhanced via recrystallization in ethanol-water mixtures (70:30 v/v). Characterize intermediates with NMR or HPLC to identify side products .
Q. What strategies resolve contradictions in fluorescence intensity data when using this compound in complex biological matrices?
- Methodological Answer : Matrix effects (e.g., protein binding or autofluorescence) can distort readings. Implement control experiments with matrix-matched calibration standards. Use quenching agents (e.g., sodium dithionite) to suppress background noise. Advanced techniques like time-resolved fluorescence or confocal microscopy improve specificity in live-cell imaging .
Q. How can this compound be integrated with other analytical techniques for multimodal imaging?
- Methodological Answer : Combine fluorescence with techniques like Raman spectroscopy or mass spectrometry. For co-localization studies, functionalize the compound with targeting moieties (e.g., antibodies). Validate multimodal compatibility by testing photostability under dual excitation conditions and ensuring no spectral overlap .
Q. What are the common pitfalls in interpreting fluorescence decay kinetics of this compound, and how can they be mitigated?
- Methodological Answer : Non-exponential decay curves may indicate heterogeneous environments or aggregation. Use global fitting algorithms (e.g., maximum entropy method) to deconvolute decay components. Confirm results with dynamic light scattering (DLS) to detect aggregates. Temperature-controlled cuvettes minimize thermal drift during measurements .
Methodological Best Practices
- Experimental Design : Include negative controls (e.g., unlabeled samples) and triplicate measurements to assess reproducibility .
- Data Analysis : Use software like ImageJ for fluorescence quantification and GraphPad Prism for statistical validation. Report limits of detection (LOD) and quantification (LOQ) based on signal-to-noise ratios .
- Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by detailing synthesis protocols, instrument settings, and raw data repositories in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
